![molecular formula C17H11NO B5747396 7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
7-methyl-11H-indeno[1,2-b]quinolin-11-one
Descripción general
Descripción
7-methyl-11H-indeno[1,2-b]quinolin-11-one is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.084063974 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
"7-methyl-11H-indeno[1,2-b]quinolin-11-one" and its derivatives have been extensively studied for their pharmacological properties. Research conducted in 1982 investigated the properties of new 11H-indeno[1,2-b]quinolin-11-one derivatives in mice and rats, revealing significant analgesic and anti-inflammatory actions. Some compounds in this study were found to be more effective than indomethacin and phenylbutazone, two standard drugs used for comparison (Chojnacka-wójcik & Naparzewska, 1982).
Antiproliferative Activities
A study in 2014 focused on the synthesis of indeno[1,2-c]quinolin-11-one derivatives for antiproliferative evaluation. One particular compound exhibited strong activities against various cancer cell lines, including Hela and SKHep cells. It also demonstrated potent DNA intercalating properties, inducing DNA damage and affecting the expression of various cellular proteins involved in cancer cell survival (Tseng et al., 2014).
Synthetic Routes and Derivatives
Research into the synthetic routes for creating derivatives of 11H-indeno[1,2-b]quinoxaline has been conducted. One study in 2005 explored a synthetic route to create 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline derivatives using microwave irradiation. This method yields compounds in good quantities and opens up avenues for further pharmaceutical applications (Azizian et al., 2005).
Anti-inflammatory Activity
Another study from 1983 synthesized and evaluated the properties of 10-methyl-amino- 11H-indeno[1,2-b]quinolin-11-one (MB 432) derivatives. These compounds were tested for anti-inflammatory and analgesic properties, showing potential for treating inflammatory conditions (Bala et al., 1983).
Inhibition of Osteoclastogenesis
A 2011 study synthesized certain indeno[1,2-c]quinolines and evaluated them for their antiosteoclastogenic activities. Some compounds effectively inhibited osteoclast formation, indicating potential applications in treating diseases related to bone resorption (Tseng et al., 2011).
Propiedades
IUPAC Name |
7-methylindeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-11-9-14-16(18-15(11)8-10)12-4-2-3-5-13(12)17(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKOHUEPNXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


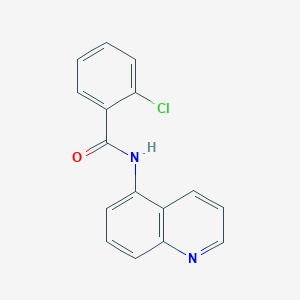
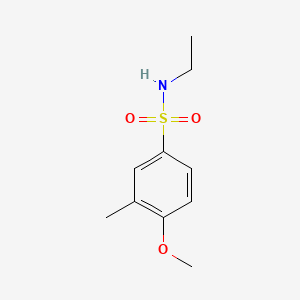
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
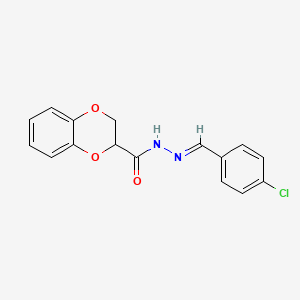
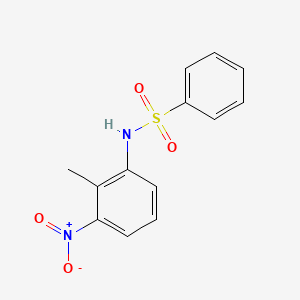
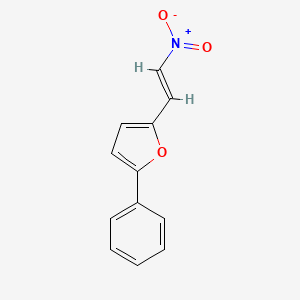
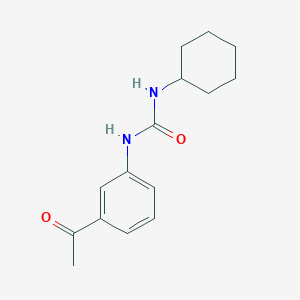
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
